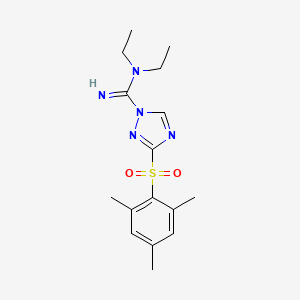
N,N-Diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboximidamide (Cafenstrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-(mesitylsulfonyl)-1H-1,2,4-triazole-1-carboximidamide, commonly known as Cafenstrole, is a triazole herbicide. It is primarily used for the control of grassy weeds in rice paddies. The compound is characterized by its high selectivity for rice and turf, making it an effective herbicide in these environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cafenstrole involves the reaction of N,N-diethyl-1H-1,2,4-triazole-1-carboximidamide with mesitylsulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of Cafenstrole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cafenstrole undergoes various chemical reactions, including:
Oxidation: Cafenstrole can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Cafenstrole can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles.
Wissenschaftliche Forschungsanwendungen
Cafenstrole has a wide range of applications in scientific research:
Wirkmechanismus
Cafenstrole exerts its herbicidal effects by inhibiting the biosynthesis of very-long-chain fatty acids. This inhibition disrupts cell division, leading to the death of the target weeds. The compound specifically targets the enzyme involved in the elongation of fatty acids, thereby preventing the formation of essential cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazole Herbicides: Other triazole herbicides include flutriafol and tebuconazole.
Amide Herbicides: Similar amide herbicides include propanil and butachlor.
Uniqueness
Cafenstrole is unique due to its high selectivity for rice and turf, making it particularly effective in these environments. Its ability to inhibit very-long-chain fatty acid biosynthesis sets it apart from other herbicides, providing a distinct mode of action .
Eigenschaften
Molekularformel |
C16H23N5O2S |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboximidamide |
InChI |
InChI=1S/C16H23N5O2S/c1-6-20(7-2)15(17)21-10-18-16(19-21)24(22,23)14-12(4)8-11(3)9-13(14)5/h8-10,17H,6-7H2,1-5H3 |
InChI-Schlüssel |
BRRACOUFXQALTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=N)N1C=NC(=N1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride](/img/structure/B13916769.png)
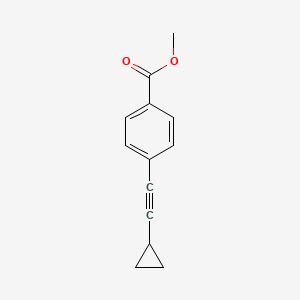
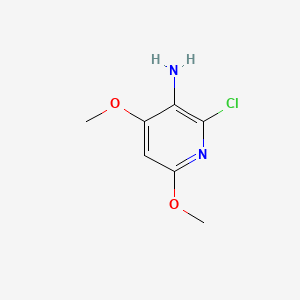
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
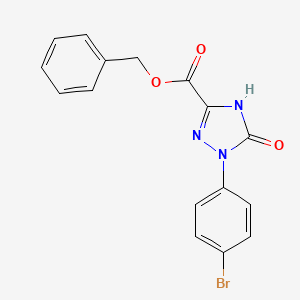
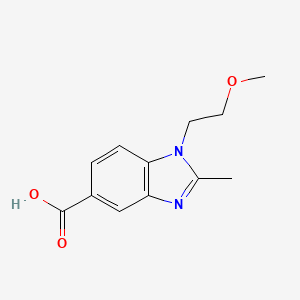
![Ethyl 5-chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13916799.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13916805.png)
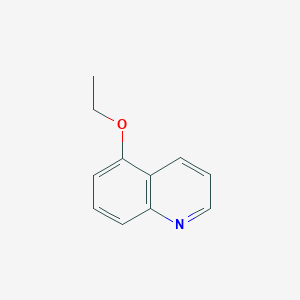
![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
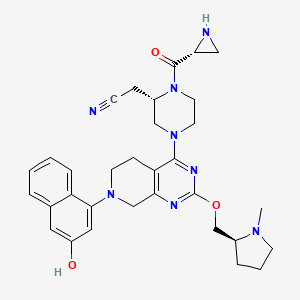
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13916828.png)
![5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione](/img/structure/B13916844.png)
